molecular formula C16H23NO6S B130342 O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate CAS No. 147821-49-6

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate

Cat. No. B130342
CAS RN: 147821-49-6
M. Wt: 357.4 g/mol
InChI Key: JOSHUAQJVMGTGS-NBUQLFNLSA-N
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Description

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, also known as EMCT, is a carbamate derivative that has been extensively studied in the field of cancer research. It is a potent antitumor agent that has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood. However, it has been suggested that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exerts its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of microtubules, which are essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.

Advantages and Limitations for Lab Experiments

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has several advantages for lab experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in lab experiments. It is a highly toxic compound that requires careful handling. In addition, the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. One direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could lead to the development of more effective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. This could help to optimize dosing regimens and improve the efficacy of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. Finally, the use of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in combination with other antitumor agents could be explored to determine if it has synergistic effects.

Synthesis Methods

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and triethylamine. The resulting compound is then reacted with 6-deoxy-alpha-L-mannopyranosyl chloride to obtain the protected mannose derivative. The benzyl group is then removed using hydrogenation to obtain the free mannose derivative. The final step involves the reaction of the free mannose derivative with ethyl isocyanate and carbon disulfide to obtain O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate.

Scientific Research Applications

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been extensively studied for its antitumor activity in various cancer cell lines. It has shown potent cytotoxicity against human colon, breast, lung, prostate, and ovarian cancer cells. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to inhibit the growth of tumors in animal models. In addition to its antitumor activity, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been studied for its antimicrobial and antifungal activity.

properties

CAS RN

147821-49-6

Product Name

O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate

Molecular Formula

C16H23NO6S

Molecular Weight

357.4 g/mol

IUPAC Name

[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid

InChI

InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1

InChI Key

JOSHUAQJVMGTGS-NBUQLFNLSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S

SMILES

CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S

Canonical SMILES

CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S

Appearance

Oil

Other CAS RN

147821-49-6

synonyms

[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid

Origin of Product

United States

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